molecular formula C10H11BrN2 B13273545 1-(6-Bromo-1H-indol-3-YL)ethan-1-amine

1-(6-Bromo-1H-indol-3-YL)ethan-1-amine

Cat. No.: B13273545
M. Wt: 239.11 g/mol
InChI Key: YGGLNJKXYIINJW-UHFFFAOYSA-N
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Description

1-(6-Bromo-1H-indol-3-YL)ethan-1-amine is a compound belonging to the indole family, characterized by the presence of a bromine atom at the 6th position of the indole ring and an ethanamine group at the 3rd position. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-1H-indol-3-YL)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups at the 6th position .

Scientific Research Applications

1-(6-Bromo-1H-indol-3-YL)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(6-Bromo-1H-indol-3-YL)ethan-1-amine is unique due to the specific positioning of the bromine atom, which influences its reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

1-(6-bromo-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C10H11BrN2/c1-6(12)9-5-13-10-4-7(11)2-3-8(9)10/h2-6,13H,12H2,1H3

InChI Key

YGGLNJKXYIINJW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC2=C1C=CC(=C2)Br)N

Origin of Product

United States

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